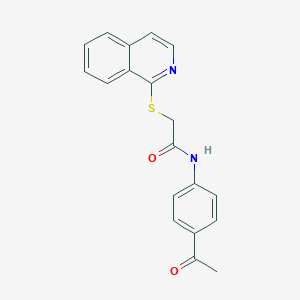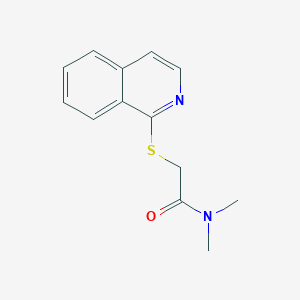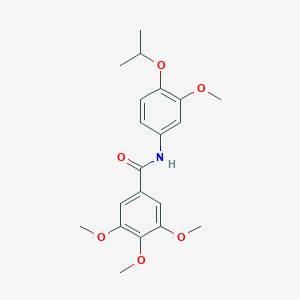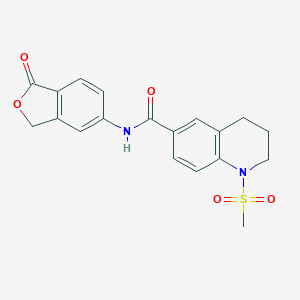
2-(Propanoylamino)phenyl 4-(2-methoxyethoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Propanoylamino)phenyl 4-(2-methoxyethoxy)benzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as PPMEB, belongs to the class of benzoate esters and is widely used in the field of medicinal chemistry and drug discovery.
作用機序
The mechanism of action of 2-(Propanoylamino)phenyl 4-(2-methoxyethoxy)benzoate is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition by this compound leads to the anti-inflammatory and analgesic effects of the compound. This compound has also been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. This inhibition may contribute to the anti-cancer properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the expression of COX-2, a key enzyme involved in the production of prostaglandins. In addition, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting a potential role in cancer therapy.
実験室実験の利点と制限
2-(Propanoylamino)phenyl 4-(2-methoxyethoxy)benzoate has several advantages for use in lab experiments. It is a stable compound with a long shelf-life, making it easy to store and transport. It is also readily available and relatively inexpensive compared to other compounds used in medicinal chemistry and drug discovery. However, this compound has some limitations. Its solubility in water is limited, which can make it difficult to use in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 2-(Propanoylamino)phenyl 4-(2-methoxyethoxy)benzoate. One area of interest is the development of more potent and selective COX inhibitors based on the structure of this compound. Another area of research is the investigation of this compound's potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in cancer therapy.
合成法
The synthesis of 2-(Propanoylamino)phenyl 4-(2-methoxyethoxy)benzoate involves the reaction of 2-(Propanoylamino)phenol with 4-(2-methoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions, and the resulting product is purified by column chromatography. This method yields a high purity product with a good yield.
科学的研究の応用
2-(Propanoylamino)phenyl 4-(2-methoxyethoxy)benzoate has been extensively used in scientific research due to its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
分子式 |
C19H21NO5 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
[2-(propanoylamino)phenyl] 4-(2-methoxyethoxy)benzoate |
InChI |
InChI=1S/C19H21NO5/c1-3-18(21)20-16-6-4-5-7-17(16)25-19(22)14-8-10-15(11-9-14)24-13-12-23-2/h4-11H,3,12-13H2,1-2H3,(H,20,21) |
InChIキー |
LPMPOCOHHHJUGI-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OCCOC |
正規SMILES |
CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)isoquinoline](/img/structure/B263265.png)


![N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B263270.png)

![N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide](/img/structure/B263272.png)
![benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate](/img/structure/B263274.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(diethylcarbamoyl)pyridinium](/img/structure/B263276.png)

![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
